Merpelan

Description

Significance of Merpelan in Scientific Inquiry

The significance of this compound in scientific inquiry stems from its reported biological activities. Research has indicated that this compound possesses potential anti-inflammatory, antimicrobial, and antifungal properties, positioning it as a compound of interest in the study of agents targeting biological processes. Furthermore, this compound has been noted for its potential mutagenic properties, which has led to its examination in both pharmaceutical and toxicological research to understand its interactions with genetic material. Preliminary studies have also suggested potential antitumor activity, linked to its capacity to influence cell proliferation, thus opening avenues for investigation in cancer research. this compound is also explored as a biochemical tool, particularly in studies focused on the mechanisms of mutagenesis and DNA repair.

Scope of Academic Investigation

The academic investigation into this compound is broad, covering its chemical synthesis, biological interactions, and potential uses. The scope includes detailed studies on its effects at the cellular level, with a particular focus on its interaction with DNA and the potential to induce damage, consistent with its reported mutagenic properties. Researchers employ various techniques to study this compound's interactions with biological macromolecules, such as DNA and proteins. These methods include molecular docking to predict binding affinities and spectroscopic approaches like UV-Vis and fluorescence spectroscopy to analyze conformational changes upon binding. The synthesis of this compound is another key area of academic study, involving established organic chemistry techniques such as condensation reactions to form the core structure, cyclization processes for ring formation, and functional group modifications to alter or enhance its properties. Academic inquiry also extends to exploring its potential applications, particularly in the pharmaceutical and agricultural sectors.

Historical Trajectory of this compound Research

The historical trajectory of research specifically centered on the chemical compound this compound (CID 150204), the defined mixture of urea (B33335), N-2-benzothiazolyl-N'-methyl-, and 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione, is not extensively documented in the readily available historical scientific literature snippets. While some historical references, particularly from the 1970s, discuss "this compound AZ" in the context of herbicide applications in agriculture, this appears to be a formulation potentially containing Isocarbamid (PubChem CID 35699), a different chemical entity than the this compound mixture (CID 150204). Research into the fungicidal properties of related chemicals dates back to the 1940s. However, the specific historical path of investigation into the biological activities and properties of the this compound mixture (CID 150204) itself is less clearly delineated in these sources compared to the history of related formulations used in specific applications. Nevertheless, the documented studies on its potential mutagenic, antitumor, anti-inflammatory, antimicrobial, and antifungal activities indicate a history of research within the fields exploring biologically active compounds and their mechanisms of action.

Structure

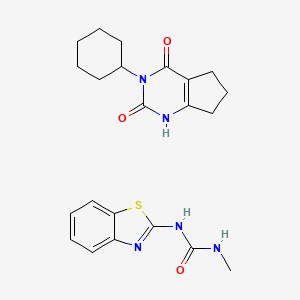

2D Structure

Properties

CAS No. |

12738-05-5 |

|---|---|

Molecular Formula |

C22H27N5O3S |

Molecular Weight |

441.5 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-methylurea;3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H18N2O2.C9H9N3OS/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9;1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h9H,1-8H2,(H,14,17);2-5H,1H3,(H2,10,11,12,13) |

InChI Key |

UHUVFQIHZSXHIW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=NC2=CC=CC=C2S1.C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |

Origin of Product |

United States |

Biochemical and Molecular Activity of Merpelan

Elucidation of Merpelan's Biological Effects

The biological effects of this compound are linked to the activities of its constituent compounds. While comprehensive details on the specific mechanisms are limited in the available literature, general areas of influence have been indicated.

Cellular Process Modulation

One of the components of this compound, the cyclopentapyrimidine derivative, is suggested to have potential effects on cellular processes. ontosight.ai However, the precise nature of this modulation and the specific cellular pathways affected are not explicitly detailed in the examined sources.

Enzymatic Activity Influences

The cyclopentapyrimidine derivative within this compound is also indicated to potentially influence enzyme activities. ontosight.ai While the broad category of enzymatic influence is mentioned, specific enzymes targeted or the nature of the interaction (inhibition, activation, etc.) are not described in the provided information.

Mechanisms of Macromolecular Interaction

Investigations into the molecular activity of this compound and its components suggest potential interactions with biological macromolecules.

DNA Binding and Conformational Alterations

Information regarding the direct binding of this compound or its components to DNA and any resulting conformational alterations is not available within the scope of the provided search results.

Protein Interaction Dynamics

While one component, the benzothiazolyl urea (B33335) derivative, is noted for potential therapeutic effects that could imply protein interactions (such as those involved in anti-inflammatory, antimicrobial, or antifungal activities), detailed dynamics of its interaction with specific proteins are not elaborated upon in the provided information. ontosight.ai

Genetic and Mutagenic Potency

The genetic and mutagenic potential of this compound has been subject to some investigation. This compound has been described as a potential mutagen. hodoodo.com However, conflicting findings exist, with reports indicating it was non-mutagenic in the Ames test and other mutagenicity tests. scribd.com

| Test Type | Result | Source |

| Ames test | Non-mutagenic | scribd.com |

| Other mutagenicity tests | Non-mutagenic | scribd.com |

| General potential | Potential mutagen | hodoodo.com |

These differing observations highlight the complexity in definitively assessing the mutagenic profile of this compound based on the currently available information.

Induction of Genetic Mutations in Biological Systems

This compound has been noted for its potential mutagenic properties, making it a subject of interest in both pharmaceutical and toxicological research nih.gov. It is reported to induce genetic mutations in certain biological systems nih.govnih.gov. Studies on this compound's interactions with biological macromolecules, particularly DNA, are considered essential to assess how it binds to DNA and whether it induces structural changes that lead to mutations nih.gov.

Modulation of DNA Repair Mechanisms

This compound has been studied for its effects on cellular processes, particularly regarding DNA interaction and damage nih.gov. Research involving this compound includes its use as a biochemical tool in studies related to mutagenesis and DNA repair mechanisms nih.gov. Interaction studies often utilize techniques such as molecular docking and spectroscopic methods to study conformational changes upon binding to DNA nih.gov. These studies are crucial for understanding the mechanisms of action related to DNA damage nih.gov.

Influence on Cell Proliferation

Preliminary studies suggest possible applications for this compound in cancer therapy due to its ability to affect cell proliferation nih.gov. This indicates that this compound may influence the rate or extent of cell division, which is a key characteristic explored in antitumor research nih.gov.

Antifungal and Antimicrobial Effects

This compound is noted for potential antimicrobial and antifungal activities vulcanchem.com. Specifically, a formulation containing this compound, referred to as "this compound AZ," has demonstrated fungicidal activity against citrus-rotting fungi chem960.com. The proposed mode of action for this fungicidal activity is lipid peroxidation chem960.com.

Anti-inflammatory Response

This compound is noted for potential anti-inflammatory activity vulcanchem.com. Further details regarding the specific mechanisms or research findings related to this compound's influence on the anti-inflammatory response were not extensively available in the consulted literature.

Merpelan in Systemic Biological Processes

Comprehensive Metabolic Pathway Analysis

Metabolic studies, particularly those involving formulations like "Merpelan AZ," have provided insights into the biotransformation of the active components or related structures. pharmaxchange.info The primary metabolic pathways identified involve modifications to the ring structures and functional groups present in the compound(s).

Primary metabolic transformations typically involve the introduction or unmasking of polar functional groups, making the compound more amenable to subsequent conjugation and excretion. For compounds structurally related to the components of this compound, key primary transformations include oxidation and hydrolysis reactions.

Metabolic studies associated with this compound have indicated the oxidation of a pyrrole (B145914) ring as a significant metabolic pathway. pharmaxchange.info Pyrrole rings in organic compounds are known to undergo oxidative metabolism, often mediated by cytochrome P450 enzymes. hyphadiscovery.comacs.orgwikipedia.orgnih.gov This oxidation can occur at the carbon atoms adjacent to the nitrogen, potentially proceeding through an epoxide intermediate. hyphadiscovery.comnih.gov The resulting oxidized species, such as pyrrolidinones, may undergo further transformations. hyphadiscovery.com Research on the metabolism of other pyrrole-containing compounds, such as mopidralazine (B1213421), has demonstrated pyrrole ring oxidation leading to various metabolites. nih.govtandfonline.com

Hydroxylation of a phenyl ring has also been reported as a metabolic pathway associated with this compound. pharmaxchange.info Aromatic hydroxylation, commonly catalyzed by cytochrome P450 enzymes, involves the introduction of a hydroxyl group onto the phenyl ring. tandfonline.comuomus.edu.iqyoutube.comd-nb.info This process typically occurs via the formation of a transient arene oxide intermediate, which then rearranges to form a phenolic metabolite through a mechanism known as the NIH shift. tandfonline.comyoutube.com Phenyl ring hydroxylation is a major route of metabolism for many compounds containing phenyl groups, increasing their polarity and facilitating further metabolism and excretion. tandfonline.comyoutube.com Studies on the metabolism of phenylalanine, for instance, highlight the role of phenylalanine hydroxylase in the hydroxylation of the phenyl ring. davidson.eduyoutube.comnih.govdavuniversity.orgnih.gov

Following primary metabolic transformations, the resulting metabolites often undergo conjugation reactions. Conjugation involves the attachment of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the functional groups introduced or exposed during phase I metabolism. nih.govnih.gov This process significantly increases the water solubility of the metabolites, thereby facilitating their excretion from the body. nih.govtandfonline.comyoutube.com Studies related to this compound metabolism have indicated that metabolites are primarily excreted as conjugates, with glucuronides being a major form. pharmaxchange.info Excretion of these conjugated metabolites typically occurs via the urine or bile. nih.govnih.gov

The hydrolysis of a nitrile group has been identified as another metabolic pathway associated with this compound or related compounds. pharmaxchange.info Nitrile hydrolysis can occur enzymatically, leading to the formation of carboxylic acids. nih.govresearchgate.netjournals.co.zaresearchgate.net Two primary enzymatic pathways for nitrile hydrolysis are known: one involving nitrile hydratase and amidase, which converts nitriles to amides and then to carboxylic acids, and the other involving nitrilase, which directly converts nitriles to carboxylic acids with the release of ammonia. nih.govresearchgate.netjournals.co.zaresearchgate.net These enzymatic processes are often highly efficient and can occur under mild biological conditions. researchgate.netjournals.co.za

In addition to oxidation, the cleavage of the pyrrole ring has been reported as a further degradation step in the metabolism associated with this compound. pharmaxchange.info Pyrrole ring cleavage can occur through various enzymatic mechanisms, often following initial oxidative modifications. hyphadiscovery.comnih.govd-nb.infonih.gov Research on the metabolism of other pyrrole-containing structures has demonstrated that oxidative processes can lead to ring opening. hyphadiscovery.comnih.govd-nb.info For example, studies on the metabolic oxidation of mopidralazine have hypothesized that pyrrole oxidation can lead to ring opening followed by rearrangement. nih.govtandfonline.com Microbial degradation studies have also identified enzymatic ring cleavage mechanisms for pyrrole and related nitrogen-containing heterocyclic compounds. nih.gov

Table 1: Summary of Reported Metabolic Transformations Associated with this compound

| Metabolic Pathway | Description | Primary Enzymes Involved (General) | Outcome |

| Pyrrole Ring Oxidation | Introduction of oxygen atoms onto the pyrrole ring. | Cytochrome P450s | Formation of hydroxylated or oxidized species |

| Phenyl Ring Hydroxylation | Introduction of a hydroxyl group onto the phenyl ring. | Cytochrome P450s (e.g., Phenylalanine Hydroxylase) | Formation of phenolic metabolites |

| Nitrile Group Hydrolysis | Cleavage of the carbon-nitrogen triple bond in a nitrile group. | Nitrilase, Nitrile Hydratase, Amidase | Formation of carboxylic acids |

| Pyrrole Ring Cleavage | Breaking of the bonds within the pyrrole ring structure. | Oxidative enzymes (following oxidation) | Formation of ring-opened products |

| Conjugation and Excretion | Attachment of polar molecules to metabolites and their removal from the body. | Transferases (e.g., UGTs), transporters | Formation of water-soluble conjugates, elimination |

Detailed Research Findings:

While specific quantitative data on metabolite profiles directly attributable to the this compound mixture (CID 150204) and its individual components (Benzthiazuron and Lenacil) concerning these exact pathways are limited in the provided sources, the mention of these transformations in a source related to "this compound AZ" pharmaxchange.info indicates their potential relevance. General research on the metabolism of compounds containing similar functional groups provides mechanistic details. For instance, studies on pyrrole oxidation highlight the role of epoxides hyphadiscovery.comnih.gov, while research on phenyl hydroxylation details the arene oxide intermediate and NIH shift tandfonline.comyoutube.com. Enzymatic hydrolysis of nitriles proceeds via specific amidase and nitrilase mechanisms nih.govresearchgate.netjournals.co.zaresearchgate.net. Conjugation, particularly glucuronidation, is a well-established mechanism for increasing the hydrophilicity of metabolites for excretion nih.govnih.gov.

It is important to note that this compound is defined as a mixture of Benzthiazuron and Lenacil. hyphadiscovery.comdavidson.edu The metabolic pathways described above are based on a source discussing "this compound AZ" pharmaxchange.info, which may refer to the metabolism of one or both components, or potentially a related compound present in that specific formulation. Further research specifically on the metabolic fate of the defined this compound mixture (CID 150204) and its individual components (Benzthiazuron, CID 16007, and Lenacil, CID 16559) would be necessary to fully elucidate the contribution of each component to these observed metabolic pathways.

Pyrrole Ring Oxidation Pathways

Nitrile Group Hydrolysis Pathways

Interaction with Ribosomal RNA Synthesis

Based on the currently available information, detailed research findings specifically describing the direct interaction of this compound or its constituent compounds with ribosomal RNA (rRNA) synthesis processes were not identified. Ribosomal RNA synthesis is a fundamental cellular process involving the transcription of ribosomal DNA (rDNA) by RNA polymerase I (Pol I) and RNA polymerase III (Pol III), leading to the production of various rRNA molecules essential for ribosome assembly and protein synthesis. elifesciences.orgwikipedia.orgnih.govnih.gov While studies exist on the general mechanisms of rRNA synthesis and factors regulating it, as well as interactions between mRNA and rRNA embopress.orgnih.govresearchgate.net, specific data elucidating how this compound might influence these intricate processes were not found within the scope of the consulted literature.

Systemic Translocation Mechanisms in Biological Systems

Information regarding the detailed systemic translocation mechanisms of this compound in biological systems beyond the context of its application as a herbicide in plants is limited in the consulted sources. In agricultural applications, particularly concerning its use as a herbicide, concepts of systemic action and translocation within plant tissues (movement from application site to other parts like roots or shoots) have been mentioned. scribd.combcpc.org However, comprehensive data on its absorption, distribution, metabolism, and excretion (ADME) or specific transport pathways and mechanisms within broader biological systems, such as mammalian or other non-plant organisms, were not found to be readily available in the examined literature.

Advanced Synthesis Strategies for Merpelan and Analogs

Methodological Approaches in Organic Synthesis

Organic synthesis provides the fundamental tools and strategies for assembling intricate molecular structures. For a compound possessing the structural complexity of Merpelan, several key methodological approaches are particularly relevant. msu.edu

Condensation Reaction Protocols

Condensation reactions are a cornerstone of organic synthesis, involving the combination of two or more molecules to form a larger entity, typically with the concomitant elimination of a small molecule such as water, ammonia, or an alcohol. wikipedia.orgmonash.eduebsco.comnumberanalytics.compearson.comresearchgate.net These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the core framework of this compound, including its urea (B33335) and pyrimidine (B1678525) moieties. nih.govsmolecule.com Protocols for condensation reactions can vary widely depending on the functional groups involved and the desired outcome, often employing acid or base catalysis or specific reagents to facilitate the reaction and control selectivity. wikipedia.orgnumberanalytics.com

Cyclization Process Optimization

Cyclization processes are vital for the formation of cyclic systems within a molecule. This compound contains both a cyclohexyl ring and a tetrahydro-cyclopenta[d]pyrimidine system, the construction of which likely involves one or more cyclization steps. nih.govsmolecule.com Optimization of cyclization reactions is critical to ensure efficient ring formation with the correct regiochemistry and stereochemistry. numberanalytics.comnumberanalytics.comacs.orgmdpi.comresearchgate.net Factors influencing cyclization outcomes include the choice of catalyst or reagent, solvent effects, temperature, and concentration, all of which must be carefully controlled to favor the desired cyclic product and minimize unwanted side reactions like polymerization or the formation of incorrect ring sizes. numberanalytics.comnumberanalytics.comacs.orgmdpi.com

Functional Group Modification Techniques for Enhanced Biological Relevance

Functional group modifications are indispensable for introducing, interconverting, or selectively altering functional groups within a molecule to tune its physical, chemical, or biological properties. solubilityofthings.comsolubilityofthings.comwikipedia.org this compound contains various functional groups, including amines, carbonyls, a thioether (within the benzothiazole), and potentially others depending on the specific analog. nih.govsmolecule.com Techniques such as oxidation, reduction, acylation, alkylation, and the introduction or removal of protecting groups can be employed to modify these functionalities. solubilityofthings.comsolubilityofthings.comchemistry.coach These modifications can be crucial for enhancing the solubility, stability, or biological activity of this compound and its analogs, or for facilitating subsequent synthetic steps. solubilityofthings.comosi.lv

Programmable Synthetic Route Development

Programmable synthetic route development aims to design and execute synthetic sequences in a modular and adaptable manner, often utilizing automated platforms or computational tools. researchgate.netjournalspress.comacs.orgbohrium.com This approach seeks to create versatile synthetic pathways that can be readily adapted to synthesize a range of target molecules or analogs by simply changing the input building blocks or adjusting reaction parameters. acs.orgbohrium.comchemrxiv.orgacs.org For complex structures like this compound, a programmable approach could involve identifying key building blocks corresponding to the distinct structural motifs (e.g., the cyclohexyl, pyrimidine, and benzothiazole-urea parts) and developing standardized coupling strategies. While specific programmable routes for this compound are not detailed in the provided information, the principles of this approach are highly relevant for the efficient and potentially automated synthesis of libraries of this compound analogs. researchgate.netacs.org

Kinetically Controlled Synthesis Principles

Kinetic control in synthesis refers to reaction conditions where the product distribution is determined by the relative rates of competing reaction pathways, favoring the product that forms fastest, which is often the one reached via the lowest activation energy transition state. fiveable.mewikipedia.orgdalalinstitute.comelsevier.comlibretexts.org This is in contrast to thermodynamic control, where the most stable product predominates under reversible conditions. fiveable.mewikipedia.orgdalalinstitute.comlibretexts.orgparchem.com Applying kinetic control principles in this compound synthesis could be essential for achieving selectivity when multiple reaction pathways are possible, potentially leading to different constitutional isomers or stereoisomers. fiveable.mewikipedia.orgdalalinstitute.com By carefully controlling reaction parameters such as temperature, reaction time, and the nature of reagents or catalysts, it may be possible to favor the formation of a desired kinetically favored product, even if it is not the most thermodynamically stable isomer. fiveable.mewikipedia.orgdalalinstitute.comlibretexts.org

Diastereoselective Synthesis Methodologies

Diastereoselective synthesis focuses on the preferential formation of one diastereoisomer over others in a chemical reaction. osi.lvbohrium.comchemrxiv.orgacs.orgdalalinstitute.comlibretexts.orgnumberanalytics.comvulcanchem.comrsc.orguva.es Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. vulcanchem.com The presence of existing stereocenters in a starting material or the use of chiral auxiliaries or catalysts can induce diastereoselectivity. osi.lvvulcanchem.comrsc.org Given the potentially complex stereochemistry of this compound due to its cyclic and substituted nature, diastereoselective methodologies would be crucial for synthesizing specific stereoisomers. nih.govsmolecule.com Techniques such as the use of chiral ligands in metal-catalyzed reactions, asymmetric induction using chiral auxiliaries covalently attached to the substrate, or controlling reaction conditions to favor a specific transition state geometry can be employed to achieve high diastereoselectivity. osi.lvbohrium.comchemrxiv.orgacs.orgdalalinstitute.comlibretexts.orgnumberanalytics.comvulcanchem.comrsc.orguva.es

Supramolecular Tools and Catalytic Systems in this compound Synthesis

Supramolecular catalysis represents a rapidly evolving field that leverages non-covalent interactions to influence and accelerate chemical reactions numberanalytics.combohrium.com. This approach mimics enzymatic processes by creating defined microenvironments around reacting molecules, thereby enhancing selectivity and efficiency bohrium.comresearchgate.net. Supramolecular catalysts can be designed to selectively bind to substrates through interactions such as hydrogen bonding, π-π stacking, and electrostatic forces, positioning them optimally for reaction numberanalytics.com. This molecular recognition is a core principle, enabling precise control over reaction outcomes numberanalytics.com.

The application of supramolecular tools in organic synthesis can involve various strategies, including the use of host-guest chemistry within supramolecular assemblies or the design of catalysts incorporating supramolecular recognition elements pnas.orglibretexts.org. Macrocyclic compounds, foldamers, and molecular capsules are examples of supramolecular structures that can act as nanoreactors, encapsulating reactants and influencing their reactivity and selectivity pnas.orgsioc-journal.cnresearchgate.net. These confined spaces can stabilize transition states or intermediates, leading to altered reaction pathways and improved yields bohrium.comresearchgate.net.

Catalytic systems within a supramolecular framework can involve metal ions coordinated within supramolecular ligands (metallo-supramolecular catalysts) or organic catalysts that utilize non-covalent interactions for substrate binding and activation researchgate.netewadirect.com. The modular nature of supramolecular assemblies allows for fine-tuning of catalytic properties by modifying the components and their interactions researchgate.net.

For the synthesis of complex molecules like the components of this compound, which contain multiple functional groups and stereocenters, supramolecular catalysis could potentially offer advantages in achieving high levels of chemo-, regio-, and stereoselectivity. While specific examples for this compound are not available in the searched literature, general applications of supramolecular catalysis in reactions relevant to constructing its core structures, such as urea formation, heterocycle synthesis, or functionalization of cyclic systems, could be envisioned. For instance, a supramolecular host could potentially encapsulate a reactive intermediate, shielding it from undesired side reactions, or a supramolecular catalyst could guide the approach of reactants to a specific site on a complex precursor molecule.

The efficiency of a supramolecular catalyst is highly dependent on its ability to selectively stabilize the transition state relative to the substrate bohrium.com. Designing such systems for specific transformations required in the synthesis of this compound's components would necessitate a deep understanding of the involved reaction mechanisms and the non-covalent interactions between the catalyst/host and the substrates/transition states.

Computational Design in Synthetic Chemistry

Computational design has become an increasingly powerful tool in modern synthetic chemistry, complementing and accelerating experimental efforts in catalyst discovery and reaction pathway planning acs.orgmdpi.comcaltech.edurroij.com. By employing various computational methods, chemists can gain insights into reaction mechanisms, predict catalytic activity and selectivity, and explore potential synthetic routes in silico mdpi.comijrpr.com.

In the context of catalyst design, computational chemistry, particularly quantum chemical studies using methods like Density Functional Theory (DFT), can provide detailed information about the electronic and geometric structure of catalysts and transition states acs.orgmdpi.comcaltech.eduijrpr.com. This allows for the rational design of new catalysts with desired properties, such as enhanced reactivity or selectivity for specific transformations acs.orgmdpi.com. Computational screening of potential catalyst candidates can significantly reduce the time and cost associated with experimental trial-and-error acs.orgkao.com. For a complex molecule like this compound, computational methods could be used to design catalysts for specific bond formations or functional group interconversions required in its synthesis.

Computational tools are also invaluable for analyzing and designing synthetic pathways nih.govfrontiersin.org. Retrosynthetic analysis, a strategy where the target molecule is progressively broken down into simpler starting materials, can be aided by computer algorithms nih.govfrontiersin.org. These algorithms can explore vast chemical space, suggesting plausible synthetic routes based on known reaction rules and databases nih.govfrontiersin.org. Machine learning algorithms are increasingly being integrated into these tools, enabling the prediction of reaction outcomes and the design of novel synthetic strategies nih.govfrontiersin.org.

While specific computational studies on this compound synthesis were not found, computational methods could be applied to:

Investigate the feasibility and optimize conditions for key reaction steps in potential this compound synthetic routes.

Design or identify suitable catalysts (including potentially supramolecular ones) for challenging transformations involved in forming the benzothiazolyl urea or cyclopentapyrimidine core structures.

Predict potential side reactions and inform strategies to mitigate them.

Explore alternative, more efficient, or environmentally friendly synthetic pathways to this compound or its intermediates.

The integration of computational design with experimental synthesis allows for a more directed and efficient approach to complex molecule construction caltech.edurroij.com. Computational predictions can generate experimentally testable hypotheses, guiding laboratory work and accelerating the discovery of optimal synthetic strategies acs.orgcaltech.edu.

Research Methodologies and Experimental Design in Merpelan Studies

In Vitro Research Paradigms

In vitro studies provide controlled environments to examine the effects of Merpelan on biological systems outside of a living organism. These paradigms are crucial for initial screening, mechanistic studies, and identifying potential targets.

Cellular Models and Cell Culture Systems

Cellular models are widely used to study the direct effects of chemical compounds on various cell types. Cell culture systems involve growing cells in a controlled laboratory environment, providing a reproducible platform for experiments. For this compound, cellular models could include human or animal cell lines relevant to its potential applications, such as cancer cells for its investigated anticancer properties or specific cell types for studying its mutagenic effects. smolecule.comnih.gov Experiments might involve exposing cells to this compound and observing effects on cell viability, proliferation, DNA integrity, or specific cellular pathways.

Tissue Culture Techniques

Tissue culture techniques involve maintaining fragments of tissues in vitro, allowing for the study of cellular interactions within a more complex environment than single-cell cultures. This can provide insights into how this compound affects tissue structure and function. For instance, if this compound is being investigated for agricultural uses, plant tissue culture could be employed to assess its effects on plant growth or specific plant tissues. meron.com Tissue culture media, often solidified with agents like agar, provide the necessary nutrients and support for tissue growth. meron.comsigmaaldrich.com

Microphysiological Systems and Organ-on-a-Chip Models

Microphysiological systems (MPS), including organ-on-a-chip models, represent advanced in vitro platforms that aim to mimic the physiological environment and function of human organs more closely than traditional cell or tissue cultures. emulatebio.commdpi.comnih.gov These systems often incorporate microfluidics to simulate blood flow and create a more dynamic environment. mdpi.commicronit.comwikipedia.org Organ-on-a-chip devices can replicate organ-level functions and allow for the study of compound effects on specific organs or even the interaction between multiple organs in a connected system. mdpi.comnewelectronics.co.ukemulatebio.com For this compound, MPS could be used to assess its effects on liver (hepatotoxicity), kidney, or other relevant organ models, providing more physiologically relevant data than simpler in vitro methods. nih.govbiorxiv.orgresearchgate.net

Fungal Model Systems

Given this compound's reported potential for antifungal activities, fungal model systems are relevant for research. ontosight.ai Various fungal species can be cultured in vitro to assess the compound's efficacy in inhibiting fungal growth or other vital processes. Additionally, invertebrate models like Galleria mellonella larvae are increasingly used as alternative, cost-effective models for studying fungal virulence and evaluating antifungal agents, offering results comparable to mammalian models in some cases. mdpi.comnih.govnih.gov

Spectroscopic Analysis for Conformational Studies

Spectroscopic methods are powerful tools for analyzing the structure and conformational changes of molecules and their interactions with biological targets. Techniques such as UV-Vis, fluorescence spectroscopy, and potentially NMR or FTIR spectroscopy can be used to study how this compound interacts with biological macromolecules like DNA or proteins. smolecule.commdpi.comnih.govnih.govresearchgate.net These methods can reveal conformational changes upon binding, providing insights into the mechanism of action. smolecule.comnih.gov For example, spectroscopic analysis could be used to investigate how this compound's interaction with DNA might lead to structural changes related to its mutagenic properties. smolecule.com

Molecular Docking for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, within the active site of a target macromolecule, typically a protein. mdpi.comopenaccessjournals.com This in silico method helps researchers understand how a compound might interact with potential biological targets at an atomic level and can be used to predict binding affinities. mdpi.comopenaccessjournals.com Molecular docking is valuable for identifying potential targets, analyzing protein-ligand interactions, and can be applied in virtual screening campaigns or inverse docking approaches to predict potential protein targets for a given molecule. mdpi.comopenaccessjournals.comnih.govnih.govdiva-portal.org For this compound, molecular docking could be employed to predict which proteins or other biomolecules it is most likely to bind to, guiding further experimental studies. smolecule.com

Chromatographic Techniques for Analytical Assessment

Chromatographic techniques are indispensable analytical tools used to separate, identify, and quantify the components within a mixture. For a chemical compound like this compound, which is described as a mixture of at least two components, chromatography is crucial for both qualitative and quantitative analysis.

Analytical chromatography focuses on identifying and quantifying components. Various chromatographic methods can be applied depending on the physical and chemical properties of this compound and its components, such as polarity, molecular weight, and solubility. Common techniques relevant to the analysis of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

HPLC is widely used in pharmaceutical analysis for drug analysis, impurity profiling, assay determination, and stability studies. Given this compound's potential pharmaceutical interest, HPLC would be a primary method for assessing its purity and the presence of related substances or impurities. The separation in HPLC is based on the differential partitioning of components between a stationary phase and a mobile liquid phase.

GC is suitable for volatile or semi-volatile compounds and separates components based on their volatility and partitioning between a mobile gas phase and a stationary phase. If components of this compound exhibit sufficient volatility, GC could be employed for their analysis.

TLC is a simple and cost-effective technique often used for qualitative analysis, compound identification, and purity checks. It can be a useful preliminary technique for screening samples containing this compound.

The selection of a specific chromatographic technique and the development of a method for this compound would involve considering the chemical composition, nature, physical and chemical properties, and physical state of the compound. Method validation is a critical aspect of chromatographic analysis to ensure accuracy, precision, specificity, and robustness.

While chromatographic techniques are fundamental for the analysis of chemical compounds, specific data tables detailing the chromatographic analysis of this compound were not found in the consulted literature.

In Vivo Animal Model Research

In vivo animal model research is a cornerstone of preclinical studies, bridging the gap between in vitro findings and potential clinical applications. For a compound like this compound, in vivo studies are essential to investigate its biological activities, efficacy, and pharmacokinetics within a complex biological system.

Selection of Appropriate Animal Models for Translational Research

The selection of appropriate animal models is critical for the translational relevance of in vivo research. An ideal animal model should mimic aspects of the human condition or biological process being studied. Factors to consider include biological, anatomical, functional, and genetic similarities to humans, as well as cost, labor, reagent availability, and ethical considerations.

Rodents, particularly mice and rats, are the most commonly used species in biomedical research due to their physiological homology with humans for many processes, their size, gestation length, litter size, and the availability of transgenic models. However, the translational success rate from animal models to human clinical trials can be low, highlighting the limitations and the importance of selecting the most relevant model for the specific research question.

For studying potential mutagenic properties of this compound, specific rodent models designed for genotoxicity testing would be considered. If this compound is being investigated for anti-inflammatory, antimicrobial, or antifungal activities, animal models relevant to these specific conditions would be selected. For example, models of induced inflammation in rodents could be used to evaluate anti-inflammatory effects.

Patient-derived xenograft (PDX) mouse models, where human tumor tissue is implanted into immunocompromised mice, are considered more clinically relevant for cancer research than standard cell-line xenografts. If this compound were being studied as a potential anticancer agent, PDX models could be valuable.

The choice of animal model should be carefully justified based on the objectives and hypotheses of the study.

Experimental Design for In Vivo Efficacy Studies

A well-thought-out experimental design is crucial for obtaining reliable and reproducible results in in vivo efficacy studies. Key elements of experimental design include defining the objectives and hypotheses, selecting the animal model, determining the number of animals, randomization, blinding, and planning the statistical analysis.

In efficacy studies, animals are typically divided into control and treatment groups. Randomization is used to assign animals to different groups to minimize bias. Blinding, where researchers are unaware of the treatment group assignments, further helps to mitigate bias during data collection and analysis.

The experimental design should specify the route and frequency of administration (though dosage information is excluded here), the duration of the study, the parameters to be measured (e.g., tumor size in oncology studies, markers of inflammation in anti-inflammatory studies), and the time points for data collection. Various formal experimental designs, such as completely randomized designs, randomized block designs, and factorial designs, can be employed depending on the complexity of the study and the factors being investigated.

For efficacy studies of this compound, the experimental design would be tailored to the specific biological effect being investigated and the chosen animal model. For instance, in an efficacy study evaluating an anti-inflammatory effect, the design would include inducing inflammation in the animal model and then assessing the ability of this compound to mitigate the inflammatory response compared to a control group.

Detailed experimental designs and specific research findings from in vivo efficacy studies of this compound were not specifically found in the consulted literature.

Statistical Considerations in Animal Study Design

Statistical considerations are integral to the design and analysis of animal studies to ensure that the results are scientifically valid and that the use of animals is ethical and efficient. Important statistical aspects include sample size determination and the choice of statistical tests.

Determining the appropriate sample size is crucial to ensure that the study has sufficient power to detect a statistically significant difference if one exists, while avoiding the unnecessary use of animals. A sample size that is too small may lead to false-negative findings, while a sample size that is too large wastes resources and raises ethical concerns.

The most scientifically favored method for sample size calculation is power analysis. This method requires prior knowledge or assumptions about the expected effect size, the variability of the data (standard deviation), the desired statistical power (typically 80% or higher), and the significance level (alpha, typically 5%).

Factors influencing sample size determination include the study's purpose, the type of comparison being made, the primary variable, the expected effect size, the variability, the experimental design, and the anticipated dropout rate.

The resource equation method is an alternative approach to sample size calculation that can be used when it is not possible to assume the standard deviation or the effect size, particularly in exploratory studies or when multiple endpoints are being measured or complex statistical procedures are used.

This method is based on the concept of the error degrees of freedom (DF) in an analysis of variance (ANOVA). The resource equation suggests that the error DF should be in a range of 10 to 20 to provide sufficient sensitivity. The formula for the error DF varies depending on the experimental design. For a one-way ANOVA design with k groups and n animals per group, the error DF is typically calculated as k(n-1).

By setting the error DF to the minimum (10) and maximum (20) values, researchers can estimate a suitable range for the number of animals per group or the total number of animals required. For example, in a study with k groups, the minimum number of animals per group (n) can be estimated by rearranging the formula: Minimum n = 10/k + 1 (rounded up), and the maximum n = 20/k + 1 (rounded down). The total number of animals (N) is then k * n.

The resource equation approach provides a practical method for determining sample size in situations where a power analysis is not feasible, helping researchers to design studies that are both statistically sound and ethically responsible by avoiding excessively small or large sample sizes.

Specific details regarding sample size determination methodologies or the application of the resource equation approach in published studies specifically on this compound were not found in the consulted literature.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 150204 |

| 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione* | 16559 |

| Isocarbamid (this compound AZ) | 35699 |

* Note: this compound is described as a mixture containing this compound (also known as Lenacil).##

This compound (CID 150204) is a chemical compound that has garnered interest due to its reported biological activities, including potential mutagenic effects and possible applications in pharmaceutical and agricultural contexts. Investigating the properties and effects of a compound like this compound requires the application of rigorous scientific methodologies and carefully constructed experimental designs. This article focuses on key research methodologies pertinent to the study of this compound, specifically analytical assessment using chromatographic techniques and in vivo research utilizing animal models.

Chromatographic Techniques for Analytical Assessment

Chromatography is a fundamental analytical technique employed for the separation, identification, and quantification of components within a mixture. Given that this compound is described as a mixture, chromatographic methods are essential for both its qualitative and quantitative analysis.

Analytical chromatography is primarily concerned with identifying and quantifying the constituents of a sample. The selection of a specific chromatographic technique for this compound would be guided by the physical and chemical characteristics of the compound and its components, such as polarity, molecular weight, and solubility. Commonly used chromatographic techniques applicable to the analysis of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

HPLC is a widely adopted method in pharmaceutical analysis, utilized for assessing drug purity, profiling impurities, determining assay values, and conducting stability studies. Considering the potential pharmaceutical relevance of this compound, HPLC would likely be a key technique for evaluating its composition and identifying any related substances or impurities. This technique separates components based on their differential distribution between a stationary phase and a mobile liquid phase.

GC is suitable for compounds that are volatile or can be made volatile. Separation in GC is achieved based on the differential partitioning of components between a mobile gas phase and a stationary phase coated on the inside of a column. If the components of this compound possess sufficient volatility, GC could be a viable analytical method.

TLC offers a simple and cost-effective approach often used for qualitative analysis, compound identification, and preliminary purity checks. It can serve as a useful initial step in the analytical assessment of samples containing this compound.

The process of selecting a specific chromatographic method and developing a robust analytical procedure for this compound involves a thorough consideration of the chemical composition, nature, and the physical and chemical properties of the compound. Method validation is a critical step to ensure the accuracy, precision, specificity, and robustness of the chosen chromatographic method.

While chromatographic techniques are essential for the analysis of chemical compounds, specific data tables detailing the chromatographic analysis of this compound were not found in the available search results.

In Vivo Animal Model Research

In vivo animal model research is a vital stage in preclinical development, serving as a bridge between in vitro findings and potential human applications. For a compound like this compound, in vivo studies are indispensable for investigating its biological activities, evaluating its efficacy, and understanding its pharmacokinetics within a complex living system.

Selection of Appropriate Animal Models for Translational Research

The judicious selection of animal models is paramount for ensuring the translational relevance of in vivo research. An appropriate animal model should ideally recapitulate aspects of the human disease or biological process under investigation. Factors influencing model selection include biological, anatomical, functional, and genetic similarities to humans, alongside practical considerations such as cost, labor, reagent availability, and ethical guidelines.

Rodents, particularly mice and rats, are frequently utilized in biomedical research due to their physiological similarities to humans in many biological processes, their manageable size, rapid reproduction, and the availability of various genetic models. However, it is important to acknowledge the limitations of animal models and the often-low success rate of translating findings from animal studies to human clinical trials.

If this compound's potential mutagenic properties are being investigated, specific rodent models designed for genotoxicity testing would be appropriate. For evaluating potential anti-inflammatory, antimicrobial, or antifungal activities of this compound, animal models relevant to these specific conditions would be chosen. For instance, models involving induced inflammation in rodents could be used to assess anti-inflammatory effects.

Patient-derived xenograft (PDX) mouse models, created by implanting human tumor tissue into immunocompromised mice, are considered more clinically relevant for oncology research compared to standard cell-line xenograft models. If this compound were being explored as a potential anticancer agent, PDX models could provide valuable insights.

Ultimately, the selection of an animal model should be a deliberate decision based on the specific objectives and hypotheses of the research study.

Experimental Design for In Vivo Efficacy Studies

A robust experimental design is fundamental for generating reliable and reproducible data in in vivo efficacy studies. Key components of the experimental design include clearly defining the study objectives and hypotheses, selecting the appropriate animal model, determining the required number of animals, implementing randomization and blinding procedures, and planning the statistical analysis.

In efficacy studies, animals are typically allocated to different groups, including control and treatment groups. Randomization is employed to assign animals to these groups without bias. Blinding, where researchers involved in data collection and analysis are unaware of the group assignments, further helps to minimize potential bias.

The experimental design should detail the method and frequency of compound administration, the duration of the study, the specific parameters to be measured to assess efficacy (e.g., changes in disease markers, physiological responses), and the time points at which these measurements will be taken. Various formal experimental designs, such as completely randomized designs, randomized block designs, and factorial designs, can be utilized depending on the complexity of the study and the factors being investigated.

For efficacy studies involving this compound, the experimental design would be tailored to the specific biological effect being investigated and the chosen animal model. For example, in a study evaluating an anti-inflammatory effect, the design would involve inducing inflammation in the selected animal model and then assessing this compound's ability to reduce the inflammatory response compared to a control group.

Statistical Considerations in Animal Study Design

Statistical considerations are an essential part of designing and analyzing animal studies to ensure the scientific validity of the results and to promote the ethical and efficient use of animals. Key statistical aspects include determining the appropriate sample size and selecting suitable statistical tests.

Determining the appropriate sample size is crucial for ensuring that a study has adequate statistical power to detect a true effect if one exists, while simultaneously avoiding the unnecessary use of animals. An insufficient sample size can lead to a failure to detect a real difference (false negative), while an excessively large sample size results in wasted resources and raises ethical concerns.

The most widely accepted method for sample size calculation is power analysis. This method requires researchers to have prior information or make assumptions about the expected effect size, the variability of the data (standard deviation), the desired level of statistical power (commonly set at 80% or higher), and the significance level (alpha, typically 5%).

Several factors influence sample size determination, including the study's objectives, the type of comparison being made, the primary outcome variable, the anticipated effect size, the variability of the data, the chosen experimental design, and the expected rate of animal attrition.

The resource equation method provides an alternative approach to calculating sample size, particularly useful in situations where it is difficult to estimate the standard deviation or the effect size, such as in exploratory studies, studies with multiple endpoints, or those employing complex statistical analyses.

This method is based on the concept of the error degrees of freedom (DF) in an analysis of variance (ANOVA). The resource equation posits that the error DF should fall within a range of 10 to 20 to provide adequate sensitivity for detecting effects. The specific formula for calculating the error DF depends on the experimental design. For a simple one-way ANOVA design with k groups and n animals per group, the error DF is typically calculated as k(n-1).

By setting the error DF to the minimum (10) and maximum (20) values of this acceptable range, researchers can estimate a suitable range for the number of animals per group or the total number of animals needed for the study. For example, with k groups, the minimum number of animals per group (n) can be estimated using the formula: Minimum n = 10/k + 1 (rounded up), and the maximum n = 20/k + 1 (rounded down). The total number of animals (N) is then calculated as k multiplied by n.

The resource equation approach offers a practical method for determining sample size when a power analysis is not feasible, assisting researchers in designing studies that are both statistically sound and ethically responsible by avoiding the use of too few or too many animals.

Specific details regarding the application of sample size determination methodologies or the resource equation approach in published studies specifically on this compound were not found in the consulted literature.

Power Analysis in Experimental Planning

Power analysis is a critical statistical method used in experimental planning to determine the appropriate sample size needed to detect a statistically significant effect if one truly exists numberanalytics.comresearchgate.net. For studies involving this compound, particularly in animal models, power analysis helps researchers avoid underpowered experiments, which may fail to detect real effects, and overpowered studies, which can unnecessarily use more animals and resources than required numberanalytics.comresearchgate.net. The power of a study, typically set at 80% or higher, represents the probability of correctly rejecting a false null hypothesis numberanalytics.comnih.gov. Key parameters influencing power analysis include the significance level (alpha), the desired effect size, the variability within the population (estimated by standard deviation), and the sample size dtic.mil.

For example, in animal studies investigating an effect of this compound, researchers would need to estimate the expected variability of the outcome measure and the minimum effect size considered biologically meaningful. Using these estimates, a power analysis calculation would yield the required number of animals per group to achieve the desired statistical power and significance level .

Minimization of Experimental Bias in Animal Studies

Minimizing experimental bias is paramount in preclinical animal studies to ensure the reliability and validity of the results. Bias can arise at various stages of a study, from group allocation to outcome assessment.

Randomization Protocols

Randomization is a fundamental technique used to minimize selection bias by ensuring that each animal has an equal chance of being assigned to any of the study groups (e.g., treatment with this compound or control) plos.orgenago.com. This helps to distribute potential confounding variables, such as genetic differences, age, or weight, evenly among the groups, preventing systematic differences that could skew the results scribbr.com. In preclinical studies, randomization protocols can involve using computer-generated random sequences for group allocation . Studies have shown that a lack of randomization in animal trials can lead to exaggerated effect sizes plos.org.

Blinding Techniques

Blinding involves concealing the treatment allocation from individuals involved in the experiment, such as the researchers administering the compound, caring for the animals, or assessing the outcomes plos.org. This technique helps to minimize performance bias and detection bias, which can occur if knowledge of the treatment group influences how the experiment is conducted or how the results are measured and interpreted researchgate.net. In this compound studies, blinding the researchers assessing the animals' responses to the compound would help ensure objectivity in data collection. While some studies have shown a less pronounced effect of blinding compared to randomization in certain animal research areas, it remains a crucial element for robust experimental design, particularly for subjective outcomes plos.org.

Incorporation of Biological Diversity in Animal Cohorts

Incorporating biological diversity in animal cohorts is increasingly recognized as important for improving the external validity and reproducibility of preclinical research nih.gov. While standardized conditions are often favored for reducing variability, they can also limit the generalizability of findings. Using animal models that reflect a greater range of genetic backgrounds, ages, or other relevant biological characteristics can lead to results that are more representative of the target population and more likely to be reproducible across different laboratories nih.gov. For this compound studies, considering the use of different strains or sources of animals, where appropriate, could provide a more comprehensive understanding of the compound's effects across a broader biological spectrum.

Preclinical Study Documentation and Reproducibility

Thorough documentation of preclinical studies is essential for ensuring reproducibility, which is a cornerstone of the scientific method nih.govlqventures.com. Detailed records of experimental protocols, animal characteristics, interventions (including the preparation and administration of this compound), data collection methods, and statistical analysis plans are crucial nih.gov. Reproducibility allows other researchers to independently verify findings and build upon existing knowledge lqventures.com. The lack of reproducibility in preclinical research is a significant concern, contributing to wasted resources and potentially hindering the translation of findings to clinical applications lqventures.com. Initiatives promoting transparency, data sharing, and detailed reporting are aimed at addressing this crisis lqventures.com. Documentation systems, including electronic lab notebooks and data archiving, play a vital role in maintaining an auditable record of the research process nih.gov.

In Silico and Computational Research Frameworks

In silico, or computational, research frameworks play an increasingly important role in the study of chemical compounds like this compound. These methods utilize computational power to simulate, predict, and analyze molecular interactions and biological processes, often before or in conjunction with physical experiments patsnap.com.

Computational chemistry and molecular modeling are central to in silico approaches for this compound research patsnap.com. Techniques such as molecular docking can be used to predict how this compound or its components might interact with specific biological targets, such as proteins or enzymes patsnap.com. Quantitative Structure-Activity Relationship (QSAR) analysis can help establish relationships between the chemical structure of this compound and its potential biological activities, aiding in the prediction of its properties patsnap.com. Virtual screening allows for the rapid assessment of large libraries of compounds, which could include derivatives or related structures to this compound, to identify those with desirable characteristics patsnap.com.

Furthermore, in silico frameworks can involve more complex simulations, such as modeling the behavior of compounds within biological systems or predicting their potential effects based on known biological pathways nih.gov. These computational approaches can help prioritize experiments, reduce the number of animal studies needed, and provide mechanistic insights that complement in vitro and in vivo findings nih.govnih.gov. The credibility of in silico models for regulatory purposes is assessed through verification, validation, and uncertainty quantification nih.govpodbean.com.

Computational Modeling for Biological Interactions

Computational modeling plays a crucial role in understanding how chemical compounds interact with biological systems at various levels, from molecular interactions to cellular behavior and system-wide effects. nih.govnih.govleidenuniv.nl Mechanistic computational models can simulate interactions between molecular entities and the processes they undergo, incorporating prior knowledge of regulatory networks. nih.gov These models can integrate diverse data types from experimental studies to predict complex biological dynamics and understand the mode of action of compounds. nih.govnih.gov Molecular interaction maps, for instance, depict physical and causal interactions among biological species in networks. nih.gov While the specific application of these models to this compound's biological interactions was not found in the search results, such approaches could theoretically be employed to investigate how its components, urea (B33335), N-2-benzothiazolyl-N'-methyl-, and 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione, might interact with biological targets or pathways based on their chemical structures.

Predictive Modeling of Environmental Fate

Predictive modeling is essential for assessing the potential environmental impact of chemical compounds by simulating their behavior and transformation in different environmental compartments like soil, water, and air. epa.govulaval.caresearchgate.net Models such as PRZM-3 simulate the fate and transport of compounds in soil, considering factors like agricultural practices, soil temperature, volatilization, and microbial transformation. epa.gov Multimedia compartmental models, utilizing approaches like fugacity, can predict the distribution and fate of organic chemicals in the environment. researchgate.net Databases and prediction systems exist for the microbial biotransformation of environmental contaminants. envipath.org Although specific predictive modeling studies focused solely on the environmental fate of this compound were not detailed in the search results, these general modeling frameworks are applicable to predicting the persistence, mobility, and transformation of this compound and its components in the environment based on their physicochemical properties. Lysimeter studies, for example, are relevant to understanding the fate of compounds like herbicides in soil. bcpc.org

Simulation of Physicochemical Processes

Simulation of physicochemical processes is vital for understanding the behavior of chemical compounds under various conditions, including their interactions with different phases and their transformation pathways. This can involve simulating processes like dissolution, precipitation, and transport in porous media. cpedm.com Microscopic simulation methods, such as the Lattice Boltzmann Method (LBM), can provide detailed information on fluid-solid interfaces and changes during reactions. cpedm.com While the search results did not provide specific details on simulations of this compound's physicochemical processes, these methodologies are broadly applicable to characterizing its properties, such as solubility, hydrolysis, and interactions with different materials, which are influenced by the functional groups present in its components. smolecule.com

Research Synthesis and Meta-Analysis Approaches

Research synthesis and meta-analysis are systematic approaches used to combine and summarize findings from multiple independent studies, aiming to provide a more objective and precise estimate of an effect or to resolve conflicts among different reports. ijdvl.comnih.govresearchgate.netnih.gov

Methodological Considerations for Data Aggregation

Aggregating data in research synthesis requires careful methodological considerations to minimize bias and ensure reliability. This involves defining clear inclusion and exclusion criteria for studies, conducting thorough literature searches to identify all relevant research, and extracting data on variables of interest using standardized procedures. ijdvl.comresearchgate.net For a quantitative synthesis (meta-analysis), it is crucial to use prespecified methods and address potential heterogeneity among study effects. nih.gov The process involves selecting studies based on their relevance to the research question and their methodological quality. researchgate.net

Exploration of Heterogeneity in Research Findings

Heterogeneity in research findings refers to the variation in results across different studies. In research synthesis, particularly meta-analysis, exploring heterogeneity is important to understand the sources of variation and to determine if combining the results is appropriate. nih.govnih.gov Methodological considerations, study designs, populations studied, and interventions or exposures can all contribute to heterogeneity. nih.govresearchgate.net Statistical methods are used to assess the extent of heterogeneity, and if significant heterogeneity is present, it should be explored and described, potentially through subgroup analyses or meta-regression, rather than simply pooling disparate results. nih.govnih.gov While no meta-analyses specifically focused on this compound were found in the provided search results, these principles of data aggregation and heterogeneity exploration would be fundamental to any future systematic review or meta-analysis of studies involving this compound.

Strategies for Mitigating Publication Bias

Publication bias is a significant concern in scientific research, including studies involving chemical compounds. It refers to the tendency for studies with positive or statistically significant results to be more likely to be published than those with negative or non-significant findings. This can lead to a skewed representation of the available evidence, potentially impacting the understanding of a compound's properties or the effectiveness of a chemical process arxiv.orged.govmeta-analysis.com. While specific strategies for mitigating publication bias in studies solely focused on "this compound" were not identified in the conducted search, general approaches applicable to chemical research and broader scientific disciplines are well-documented.

One primary strategy for mitigating publication bias is the implementation of transparent reporting protocols and pre-registration of studies numberanalytics.comnumberanalytics.com. Pre-registration involves submitting detailed research proposals, including hypotheses, methodology, and analysis plans, to public registries before data collection commences. This creates a public record of the planned research, diminishing the potential for selective reporting of outcomes based on the results obtained numberanalytics.com. While commonly associated with clinical trials (e.g., ClinicalTrials.gov), the principle of pre-registration can be extended to other areas of chemical research to enhance transparency.

Promoting the publication of studies with negative or null results is another crucial strategy ed.govnumberanalytics.com. The "file-drawer effect," where researchers may not submit studies with disappointing or non-significant findings for publication, contributes significantly to publication bias ed.gov. Encouraging the dissemination of all well-designed studies, regardless of their outcomes, is essential for a more complete and accurate body of literature ed.gov. Some initiatives and journals are exploring ways to facilitate the publication of negative results nih.gov.

Innovative peer review practices, such as registered reports, can also help mitigate publication bias numberanalytics.comnumberanalytics.com. In the registered reports format, the research proposal and methodology are peer-reviewed before data collection. If the proposal is accepted, the journal commits to publishing the final study regardless of the results, provided the researchers adhere to the approved protocol numberanalytics.com. This shifts the focus of the publication decision from the outcome to the rigor of the research design numberanalytics.com.

Data sharing and the promotion of replication studies are further strategies to enhance transparency and allow for independent verification of findings numberanalytics.comnumberanalytics.com. Making raw data publicly available enables other researchers to re-analyze the data and conduct replication studies, which can help confirm or refute initial findings and identify potential biases numberanalytics.comnumberanalytics.com.

Systematic reviews and meta-analyses play a vital role in assessing and potentially quantifying publication bias in a body of literature numberanalytics.comnih.gov. By systematically searching for and synthesizing all available studies on a topic, including potentially unpublished data or grey literature, researchers can gain a more comprehensive understanding of the evidence and use statistical methods to detect and adjust for publication bias numberanalytics.comnih.gov. Techniques such as funnel plots and statistical tests can be employed to assess the likelihood of publication bias within a collection of studies meta-analysis.comnih.gov.

While the specific application of these strategies to this compound studies was not found in the search results, their general importance in ensuring the integrity and reliability of scientific literature, including research on chemical compounds, is widely recognized meta-analysis.comnumberanalytics.comnih.gov. Implementing such strategies in the design, conduct, and reporting of chemical research is crucial for building a robust and unbiased evidence base.

Data Tables:

As no specific data on publication bias related to this compound studies was found, a data table specific to this compound cannot be generated. However, general data related to the prevalence of publication bias in scientific literature or the outcomes of meta-analyses assessing bias in chemical research could be presented if available. The search results provided general information about publication bias but no specific datasets suitable for an interactive table focused on this compound.

Detailed Research Findings:

Detailed research findings specifically on strategies for mitigating publication bias in the context of this compound studies were not available in the search results. The findings from the search focused on general principles of publication bias and mitigation strategies across various scientific fields, including chemistry broadly arxiv.orgmeta-analysis.comnumberanalytics.comnumberanalytics.com. For instance, research highlights that publication bias can arise from selection bias in choosing substrates and reporting bias where successful outcomes are favored arxiv.org. Machine learning approaches are being explored to understand the relationship between publication bias and chemical reactivity by analyzing reported data arxiv.orgthemoonlight.io. Studies also emphasize the effectiveness of pre-registration, open data, and systematic reviews in combating this issue numberanalytics.comnumberanalytics.com.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not found |

Strategies for Mitigating Publication Bias

A fundamental strategy to counter publication bias involves the adoption of transparent reporting protocols and the pre-registration of research studies numberanalytics.comnumberanalytics.com. Pre-registration entails formally documenting the research plan, including hypotheses, detailed methodology, and planned statistical analyses, in a public registry before any data collection begins. This process establishes a public record of the intended research, thereby reducing the potential for researchers to selectively report only favorable outcomes after the study is completed numberanalytics.com. While widely mandated for clinical trials, the principle of pre-registration is a valuable practice that can be extended to other areas of chemical research to enhance transparency.

Actively encouraging and facilitating the publication of studies yielding negative or null results is another critical strategy ed.govnumberanalytics.com. The phenomenon known as the "file-drawer effect," where studies with uninteresting or non-significant findings are not submitted for publication, significantly contributes to publication bias ed.gov. Ensuring that all well-designed studies are accessible, irrespective of their results, is vital for constructing a comprehensive and accurate scientific literature ed.gov. Efforts are underway within the scientific community and by some journals to promote the dissemination of negative findings nih.gov.

Innovative approaches to peer review, such as the implementation of registered reports, can also serve to mitigate publication bias numberanalytics.comnumberanalytics.com. Under the registered reports model, the research proposal and experimental design undergo peer review before any data are collected. If the proposal is deemed scientifically sound and accepted, the journal commits to publishing the final manuscript regardless of the study's outcomes, provided the research is conducted in accordance with the approved protocol numberanalytics.com. This shifts the focus of the publication decision from the results themselves to the rigor and integrity of the research methodology numberanalytics.com.

Furthermore, promoting data sharing and encouraging the conduct of replication studies are essential strategies for increasing transparency and enabling independent verification of research findings numberanalytics.comnumberanalytics.com. Making raw data publicly accessible allows other researchers to perform independent analyses and conduct studies to replicate the original findings, which can help validate results and identify potential biases numberanalytics.comnumberanalytics.com.

Systematic reviews and meta-analyses are powerful tools for identifying, assessing, and potentially quantifying publication bias within a specific research area numberanalytics.comnih.gov. By conducting thorough searches for all relevant studies, including potentially unpublished data or grey literature, researchers performing systematic reviews can synthesize the available evidence comprehensively meta-analysis.comnumberanalytics.com. Statistical techniques, such as the examination of funnel plots and the application of specific statistical tests, can be used within meta-analyses to detect the presence of publication bias and, in some cases, adjust for its potential impact on the pooled results meta-analysis.comnih.gov.

While the search results did not provide specific examples or data tables detailing the application of these strategies within studies on this compound, the overarching importance of these methods for ensuring the reliability and integrity of scientific literature, including research on chemical compounds, is widely acknowledged meta-analysis.comnumberanalytics.comnih.gov. Implementing these strategies in the planning, execution, and reporting phases of chemical research is fundamental to developing a trustworthy and unbiased foundation of scientific knowledge.

Data Tables:

Based on the conducted search, no specific data directly linking this compound studies to the implementation or outcomes of strategies for mitigating publication bias were found. Therefore, a data table specifically focused on this compound in this context cannot be provided.

Detailed Research Findings: